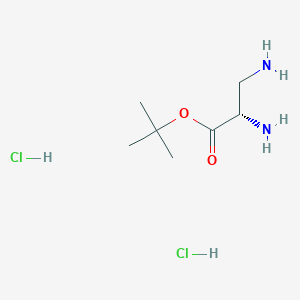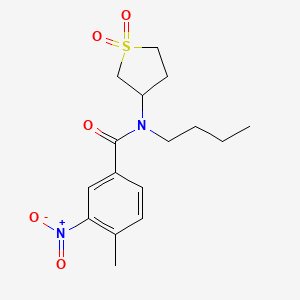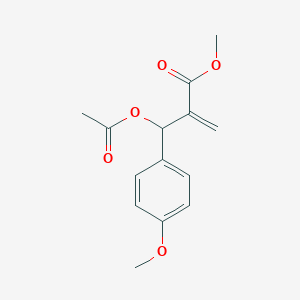
tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride: is a chemical compound that features a tert-butyl group attached to a 2,3-diaminopropanoate backbone, with two hydrochloride groups
Mechanism of Action
Target of Action
The compound “Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride” contains an amino group and a carboxylate ester group. These functional groups are often involved in interactions with biological targets such as enzymes or receptors. The exact target would depend on the specific biological context and the overall structure of the molecule .
Mode of Action
The mode of action of a compound refers to how it interacts with its biological target to exert its effect. For “Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride”, this could involve binding to an enzyme or receptor, potentially altering its function. The tert-butyl group might influence the compound’s reactivity and interaction with its target .
Biochemical Pathways
The compound could be involved in various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is part of. The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). The pharmacokinetic properties of “Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride” would depend on factors such as its chemical structure, solubility, and stability .
Action Environment
The action of “Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the crowded tert-butyl group is known for its unique reactivity pattern which could be influenced by the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride typically involves the protection of amino groups and the esterification of carboxylic acids. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under controlled conditions to yield the desired tert-butyl ester.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride has several scientific research applications:
Comparison with Similar Compounds
tert-Butyl (2S)- (p-tolylsulfonyloxy)propionate: This compound shares a similar tert-butyl group but has different functional groups attached to the propanoate backbone.
tert-Butyl chloride: A simpler compound with a tert-butyl group attached to a chloride atom, used in various organic reactions.
Uniqueness: tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride is unique due to its combination of a tert-butyl group with a diaminopropanoate backbone and hydrochloride groups. This structure provides distinct reactivity and solubility properties, making it valuable in specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJLNVREOWBRNO-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2524800.png)



![3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)

